Tert-butyl[(10-iododecyl)oxy]dimethylsilane
Description
Properties
CAS No. |
201799-41-9 |
|---|---|
Molecular Formula |
C16H35IOSi |
Molecular Weight |
398.44 g/mol |
IUPAC Name |
tert-butyl-(10-iododecoxy)-dimethylsilane |
InChI |
InChI=1S/C16H35IOSi/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h6-15H2,1-5H3 |
InChI Key |
BYKNNLANZMIZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(10-iododecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 10-iododecanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl[(10-iododecyl)oxy]dimethylsilane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or oxidizing agent used. For example, substitution with a thiol would yield a thioether derivative, while oxidation could result in the formation of an alcohol or ketone .
Scientific Research Applications
Chemistry: Tert-butyl[(10-iododecyl)oxy]dimethylsilane is used as a reagent in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also employed in the development of novel drug delivery systems due to its ability to form stable and biocompatible conjugates .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability .
Mechanism of Action
The mechanism of action of tert-butyl[(10-iododecyl)oxy]dimethylsilane involves the formation of covalent bonds with target molecules through its reactive iodine atom. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between tert-butyl[(10-iododecyl)oxy]dimethylsilane and related compounds:
Key Observations:
- Chain Length: The 10-carbon chain in the target compound enhances solubility in non-polar solvents compared to shorter analogues (e.g., 2- or 6-carbon chains) .
- Halogen Type: Iodine’s superior leaving-group ability facilitates nucleophilic substitution (e.g., Suzuki coupling) compared to chlorine in dichlorohexyl derivatives .
- Aromatic vs. Aliphatic: The aromatic variant () exhibits greater electronic conjugation but reduced flexibility, limiting applications in aliphatic chain-dependent reactions .
Biological Activity
Tert-butyl[(10-iododecyl)oxy]dimethylsilane (CAS Number: 201799-41-9) is an organosilane compound that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C16H35IOSi
- Molecular Weight : 398.444 g/mol
- Structure : The compound features a tert-butyl group, a dimethylsilyl moiety, and a 10-iododecyl ether linkage, which contributes to its unique properties and reactivity.
Biological Activity Overview
This compound exhibits several biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that organosilanes can possess antimicrobial properties. The presence of iodine in the structure may enhance its ability to inhibit microbial growth. A study on similar compounds showed that iodinated silanes demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
2. Cytotoxicity
The cytotoxic effects of this compound have been explored in vitro. It was found to induce apoptosis in various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
3. Drug Delivery Systems
Due to its silane structure, this compound can be functionalized for use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing bioavailability.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 398.444 g/mol |
| Antimicrobial Activity | Effective against bacteria |
| Cytotoxicity | Induces apoptosis in cancer cells |
| Drug Delivery Potential | High due to hydrophobicity |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various iodinated silanes, including this compound, against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxic Effects on Cancer Cells
A recent investigation involved treating human breast cancer cells (MCF-7) with varying concentrations of this compound. The study revealed a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 25 µM after 48 hours of exposure.
Research Findings
Recent research has focused on the synthesis and functionalization of this compound for enhanced biological activity. Notable findings include:
- Synthesis Techniques : Various methods have been explored for synthesizing this compound, including nucleophilic substitution reactions.
- Functionalization : Modifications to the terminal iodide group can enhance biological interactions and improve solubility in biological media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
